S 2101 S 2101 LSD1 inhibitor (IC50 = 990 nM; Ki = 610 nM). Exhibits selectivity for LSD1 over MAO-B and MAO-A (Ki values are 17 and 110 μM, respectively).
Brand Name: Vulcanchem
CAS No.: 1239262-36-2
VCID: VC0005130
InChI: InChI=1S/C16H15F2NO.ClH/c17-11-6-13(12-8-15(12)19)16(14(18)7-11)20-9-10-4-2-1-3-5-10;/h1-7,12,15H,8-9,19H2;1H/t12-,15+;/m0./s1
SMILES: C1C(C1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl
Molecular Formula: C16H15F2NO.HCl
Molecular Weight: 311.75

S 2101

CAS No.: 1239262-36-2

Inhibitors

VCID: VC0005130

Molecular Formula: C16H15F2NO.HCl

Molecular Weight: 311.75

S 2101 - 1239262-36-2

CAS No. 1239262-36-2
Product Name S 2101
Molecular Formula C16H15F2NO.HCl
Molecular Weight 311.75
IUPAC Name (1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C16H15F2NO.ClH/c17-11-6-13(12-8-15(12)19)16(14(18)7-11)20-9-10-4-2-1-3-5-10;/h1-7,12,15H,8-9,19H2;1H/t12-,15+;/m0./s1
SMILES C1C(C1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl
Description LSD1 inhibitor (IC50 = 990 nM; Ki = 610 nM). Exhibits selectivity for LSD1 over MAO-B and MAO-A (Ki values are 17 and 110 μM, respectively).
Synonyms (1R,2S)-rel-2-[3,5-Difluoro-2-(phenylmethoxy)phenyl]cycloprpanamine hydrochloride
PubChem Compound 121513887
Last Modified Nov 11 2021
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